![molecular formula C13H13BrN4O B2523862 [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone CAS No. 2415523-95-2](/img/structure/B2523862.png)
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a bromopyrazole, azetidine, and a pyridinylmethanone. Bromopyrazoles are a type of heteroaryl halide, which are often used in organic synthesis due to their reactivity . Azetidines are four-membered nitrogen-containing rings, which are found in many biologically active compounds . Pyridinylmethanones are a type of ketone, which are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromopyrazole could be introduced using a halogenation reaction . The azetidine ring could be formed using a cyclization reaction . The pyridinylmethanone could be introduced using a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyrazole would likely contribute to the compound’s polarity and could participate in hydrogen bonding . The azetidine ring would add some rigidity to the molecule, potentially affecting its conformation . The pyridinylmethanone would likely have a planar structure due to the presence of the carbonyl group .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the bromopyrazole could undergo nucleophilic substitution reactions . The azetidine ring could undergo ring-opening reactions . The pyridinylmethanone could undergo reactions at the carbonyl group, such as reduction or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromopyrazole could increase the compound’s polarity and boiling point . The azetidine ring could affect the compound’s stability and reactivity . The pyridinylmethanone could affect the compound’s acidity and reactivity .Safety and Hazards
As with any chemical compound, handling “[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with skin . It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Propiedades
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-12-5-16-18(9-12)8-10-6-17(7-10)13(19)11-1-3-15-4-2-11/h1-5,9-10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQPUKFFJVLSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)

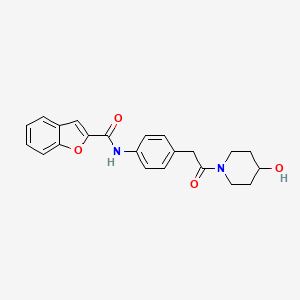

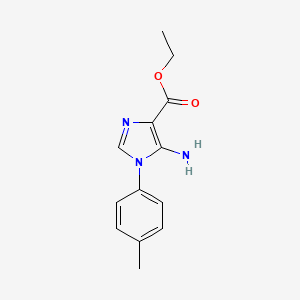
![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)
![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)
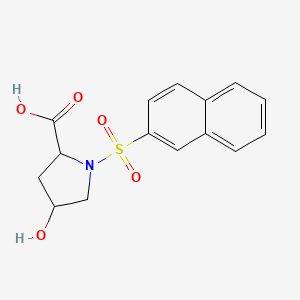
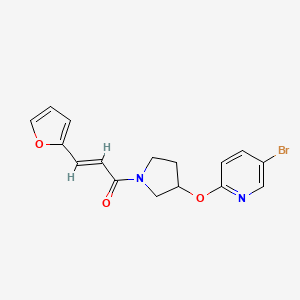
![N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2523791.png)
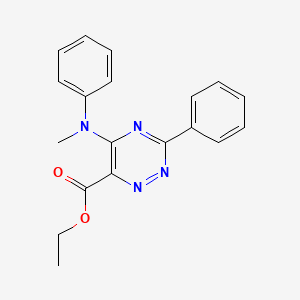
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2523793.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2523797.png)
![N-(2,3-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2523802.png)